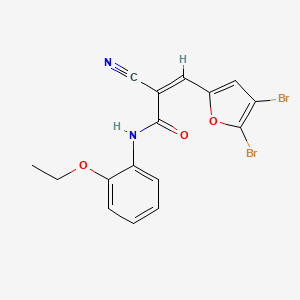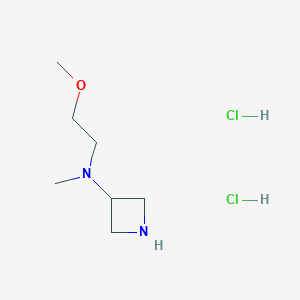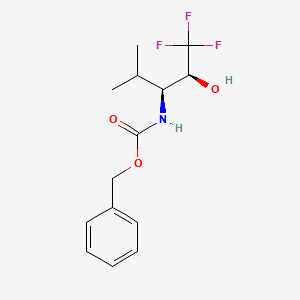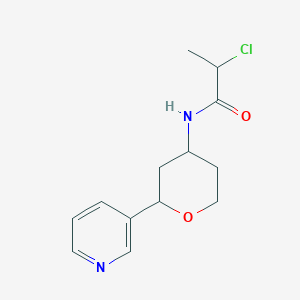
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that has been used in various chemical reactions and biological assays.
作用機序
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide generates singlet oxygen through a photochemical reaction. When exposed to light, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide absorbs energy and undergoes a transition to an excited state. In this excited state, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can react with molecular oxygen to form singlet oxygen. Singlet oxygen can then react with various biomolecules such as proteins, lipids, and DNA, leading to oxidative damage.
生化学的および生理学的効果
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been shown to induce oxidative damage in cells, leading to cell death. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has also been shown to induce apoptosis, a programmed cell death mechanism that is important in the development and maintenance of tissues. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a potent oxidant that can be used in various chemical reactions and biological assays. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is easy to synthesize and can be obtained in high yield. However, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is highly reactive and can be hazardous if not handled properly. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide should be stored in a cool, dry place away from light and air.
将来の方向性
There are several future directions for research involving 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide. One direction is the development of new photosensitizers for photodynamic therapy. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has shown promise in killing cancer cells, but it is not specific to cancer cells and can also damage healthy cells. Developing new photosensitizers that are more selective for cancer cells could improve the effectiveness and safety of photodynamic therapy. Another direction is the study of oxidative stress in cells. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be used as a tool to study oxidative stress in cells and to identify new targets for therapeutic intervention. Finally, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be used in the synthesis of new organic compounds with potential biological activity.
合成法
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be synthesized using a simple one-pot reaction between 2-pyridinecarboxaldehyde, chloroacetyl chloride, and hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification using column chromatography.
科学的研究の応用
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been widely used in scientific research due to its ability to generate singlet oxygen, a highly reactive form of oxygen that can react with various biomolecules. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been used in photodynamic therapy, a medical treatment that involves the use of light and a photosensitizer to kill cancer cells. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has also been used in the synthesis of various organic compounds and in the study of oxidative stress in cells.
特性
IUPAC Name |
2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCISZHFYZZODX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
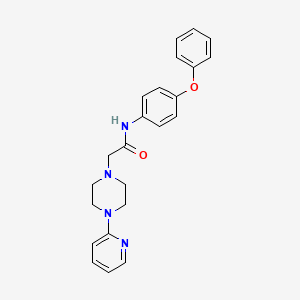
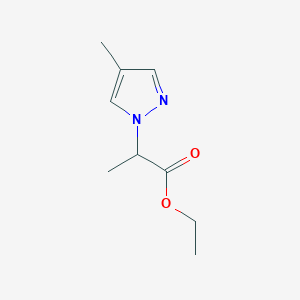
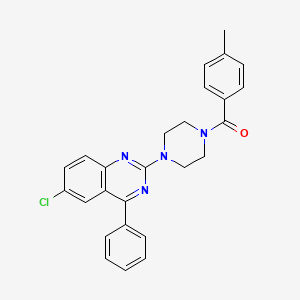
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
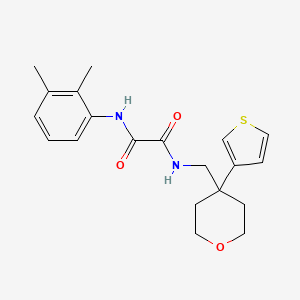
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
